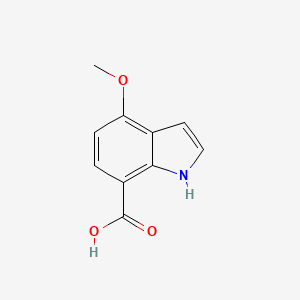

4-methoxy-1H-indole-7-carboxylic acid

CAS No.:

Cat. No.: VC15988297

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO3 |

|---|---|

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 4-methoxy-1H-indole-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)9-6(8)4-5-11-9/h2-5,11H,1H3,(H,12,13) |

| Standard InChI Key | LWCDWDRDMSUCGB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C=CNC2=C(C=C1)C(=O)O |

Introduction

Structural Characteristics and Molecular Identity

The structural framework of 4-methoxy-1H-indole-7-carboxylic acid combines the heterocyclic indole core with strategically positioned functional groups. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-methoxy-1H-indole-7-carboxylic acid |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Canonical SMILES | COC₁=C₂C=CNC₂=C(C=C₁)C(=O)O |

| Standard InChIKey | LWCDWDRDMSUCGB-UHFFFAOYSA-N |

| PubChem CID | 59058851 |

The indole nucleus comprises a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy (-OCH₃) and carboxylic acid (-COOH) substituents at positions 4 and 7, respectively, introduce electronic and steric modifications that influence reactivity and intermolecular interactions . X-ray diffraction studies of analogous indole-carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, reveal cyclic dimers stabilized by O–H⋯O hydrogen bonds, suggesting similar self-assembly tendencies in this compound .

Synthesis and Manufacturing Approaches

While no explicit protocol for 4-methoxy-1H-indole-7-carboxylic acid is documented, synthetic routes for related indoles provide actionable insights. A two-step strategy is hypothesized:

Step 1: Indole Ring Formation

The Madelung synthesis or Fischer indole synthesis could construct the indole core. For example, 4-methoxyindole is synthesized via zinc-mediated cyclization of o-nitrophenylacetylenes under acidic conditions .

Step 2: Carboxylic Acid Functionalization

Direct carboxylation at the 7-position may employ directed ortho-metalation (DoM) strategies. Lithiation of 4-methoxyindole followed by quenching with carbon dioxide could yield the target acid, though regioselectivity challenges require careful optimization .

Alternative approaches include:

-

Copper-catalyzed decarboxylation: As demonstrated for 7-bromo-4-methoxy-1H-indole-2-carboxylic acid, refluxing with copper powder in quinoline facilitates decarboxylation, hinting at reversible pathways .

-

Chromatographic purification: Silica gel chromatography with hexane-ethyl acetate gradients (85:15 to 95:5) effectively isolates indole derivatives, as evidenced in 4-methoxyindole production .

Physicochemical Properties

Experimental data specific to this compound are sparse, but trends across methoxylated indole-carboxylic acids permit reasoned predictions:

-

Solubility: Moderate polarity from the carboxylic acid group suggests solubility in polar aprotic solvents (DMSO, DMF) and limited aqueous solubility at neutral pH .

-

Thermal Stability: Decomposition likely occurs above 200°C, consistent with thermal profiles of similar indoles .

-

Acid-Base Behavior: The carboxylic acid (pKa ≈ 4.5) deprotonates in basic media, forming water-soluble carboxylate salts.

Comparative analysis with 5-methoxy-1H-indole-2-carboxylic acid highlights polymorphism risks. Two polymorphs of the 5-methoxy analog exhibit distinct hydrogen-bonding networks (O–H⋯O vs. N–H⋯O), underscoring the need for crystallization condition controls during manufacturing .

Industrial and Research Applications

Pharmaceutical Intermediate

As a building block for kinase inhibitors and GPCR modulators, this compound’s carboxylic acid enables amide bond formation with amine-containing pharmacophores . Brominated derivatives (e.g., 7-bromo-4-methoxy-1H-indole-2-carboxylic acid) serve as precursors in Suzuki-Miyaura cross-couplings .

Material Science

Nonlinear optical (NLO) properties observed in polymorphic indole-carboxylic acids suggest applications in photonic devices. Second-harmonic generation (SHG) intensities correlate with crystalline symmetry, with monoclinic forms (space group P2₁/c) outperforming triclinic variants .

Future Directions and Research Gaps

Critical unanswered questions include:

-

Polymorphism Screening: Systematic crystallization trials to identify stable forms, as achieved for 5-methoxy-1H-indole-2-carboxylic acid .

-

ADMET Profiling: In vitro assays for cytochrome P450 inhibition, plasma protein binding, and hepatotoxicity.

-

Target Identification: Proteome-wide affinity chromatography to map protein interaction partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume